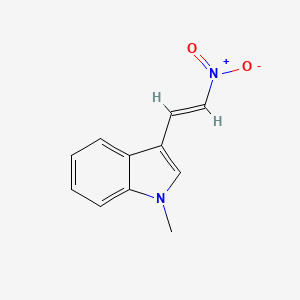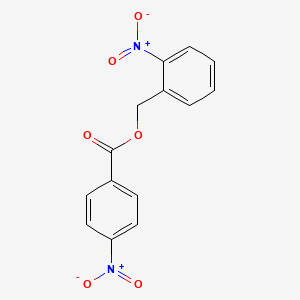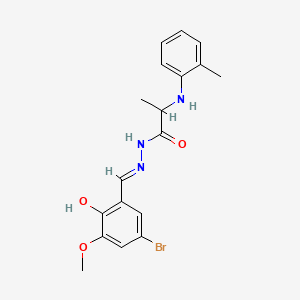![molecular formula C22H40NO3+ B11107545 2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11107545.png)
2-(cyclohexyloxy)-N,N-dimethyl-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of cyclohexyl and bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This can be achieved through the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with appropriate amines
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azanium moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as an inhibitor of RNA virus replication and soluble human epoxide hydrolase . These properties make it a potential candidate for the development of antiviral drugs and treatments for conditions like hypertension and inflammation.
Industry
In the industrial sector, [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM can be used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties to enhance product performance.
Mechanism of Action
The mechanism of action of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)ETHYL]AZANIUM involves its interaction with specific molecular targets, such as RNA viruses and soluble human epoxide hydrolase . By binding to these targets, the compound can inhibit their activity, leading to reduced viral replication and modulation of biological pathways involved in inflammation and hypertension.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: This compound shares the bicyclic structure but lacks the cyclohexyloxy and oxoethyl groups.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Similar in structure but with a ketone group instead of the azanium moiety.
Uniqueness
The uniqueness of [2-(CYCLOHEXYLOXY)-2-OXOETHYL]DIMETHYL[2-({1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YL}OXY)ETHYL]AZANIUM lies in its combination of cyclohexyloxy and bicyclo[22
Properties
Molecular Formula |
C22H40NO3+ |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(2-cyclohexyloxy-2-oxoethyl)-dimethyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium |
InChI |
InChI=1S/C22H40NO3/c1-21(2)17-11-12-22(21,3)19(15-17)25-14-13-23(4,5)16-20(24)26-18-9-7-6-8-10-18/h17-19H,6-16H2,1-5H3/q+1 |
InChI Key |
KYWMVDGDOMBOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC[N+](C)(C)CC(=O)OC3CCCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11107474.png)
![2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B11107479.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B11107489.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)
![4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B11107508.png)
![N-(2,4-Dimethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107514.png)

![3-({5-[(2-Ethoxy-2-oxoethyl)(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11107533.png)

![2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11107538.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
